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Compound of Interest

Compound Name: 2-Oxaspiro[4.5]decan-8-one

Cat. No.: B189687 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The synthesis of oxaspiro compounds, a key structural motif in many natural products and

pharmacologically active molecules, has been significantly advanced through the use of gold

catalysis. The unique ability of gold catalysts to activate alkynes and allenes under mild

conditions has enabled the development of efficient and selective methods for the construction

of these complex three-dimensional structures. This document provides detailed application

notes and experimental protocols for key gold-catalyzed reactions used in the synthesis of

oxaspiro compounds.

Gold(I)-Catalyzed Double Intramolecular
Hydroalkoxylation for the Synthesis of 2,7-
Dioxaspiro[4.4]nonane-1,6-diones
This method describes a highly efficient approach to substituted 3,8-dibenzyl-2,7-

dioxaspiro[4.4]nonane-1,6-diones via the gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-

1-yl)malonic acid. The reaction proceeds smoothly under mild conditions, offering quantitative

yields for a variety of substrates.
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Entry
R
Substitue
nt

Catalyst
(mol%)

Solvent
Temp.
(°C)

Time (h) Yield (%)

1 H

JohnphosA

u(MeCN)S

bF₆ (2)

DCM 25 1 >95

2 4-Me

JohnphosA

u(MeCN)S

bF₆ (2)

DCM 25 1 >95

3 4-OMe

JohnphosA

u(MeCN)S

bF₆ (2)

DCM 25 1.5 >95

4 4-Cl

JohnphosA

u(MeCN)S

bF₆ (2)

DCM 25 1 >95

5 2-Me

JohnphosA

u(MeCN)S

bF₆ (2)

DCM 25 2 >95

Experimental Protocol
Materials:

2,2-bis(3-arylprop-2-yn-1-yl)malonic acid derivative

JohnphosAu(MeCN)SbF₆ catalyst

Dichloromethane (DCM), anhydrous

Argon or Nitrogen gas

Standard laboratory glassware and stirring equipment

Silica gel for column chromatography
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Procedure:

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the 2,2-bis(3-

arylprop-2-yn-1-yl)malonic acid derivative (1.0 equiv).

Dissolve the starting material in anhydrous dichloromethane (0.1 M).

Add the gold catalyst, JohnphosAu(MeCN)SbF₆ (0.02 equiv), to the solution.

Seal the flask and stir the reaction mixture at room temperature (25 °C) under an inert

atmosphere (Argon or Nitrogen).

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion (typically 1-2 hours), concentrate the reaction mixture under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione.

Reaction Workflow

Starting Materials

Reaction Conditions Product

2,2-bis(3-arylprop-2-yn-1-yl)malonic acid

DCM, 25 °C, 1-2 h

JohnphosAu(MeCN)SbF₆

3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione

Click to download full resolution via product page

Workflow for the synthesis of dioxaspiro compounds.
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Gold(I)-Catalyzed Spirocyclization of 1-Ene-4,9-
diyne Esters to Azaspiro[4.4]nonenones
This protocol details a gold(I)-catalyzed cascade reaction for the synthesis of structurally

diverse azaspiro[4.4]nonenones from 1-ene-4,9-diyne esters. The reaction proceeds through a

tandem acyloxy migration, Nazarov cyclization, and subsequent intramolecular cyclization.

Quantitative Data Summary

Entry
R¹
Substitue
nt

R²
Substitue
nt

Catalyst
(mol%)

Solvent
Temp.
(°C)

Yield (%)

1 H H
[Au(IPr)]NT

f₂ (5)
DCM 25 85

2 Me H
[Au(IPr)]NT

f₂ (5)
DCM 25 82

3 Ph H
[Au(IPr)]NT

f₂ (5)
DCM 25 88

4 H Me
[Au(IPr)]NT

f₂ (5)
DCM 25 79

Experimental Protocol
Materials:

1-ene-4,9-diyne ester derivative

[Au(IPr)]NTf₂ (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

Dichloromethane (DCM), anhydrous

Argon or Nitrogen gas

Standard laboratory glassware and stirring equipment

Silica gel for column chromatography
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Procedure:

In a flame-dried Schlenk tube under an inert atmosphere, dissolve the 1-ene-4,9-diyne ester

(1.0 equiv) in anhydrous DCM (0.05 M).

Add the gold catalyst, [Au(IPr)]NTf₂ (0.05 equiv), to the solution.

Seal the tube and stir the reaction mixture at room temperature (25 °C).

Monitor the reaction by TLC until the starting material is consumed.

Concentrate the solvent in vacuo.

Purify the residue by flash column chromatography on silica gel to yield the

azaspiro[4.4]nonenone product.

Proposed Mechanistic Pathway
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1-Ene-4,9-diyne Ester + Au(I)

1,2-Acyloxy Migration

Coordination

Nazarov Cyclization

Intramolecular
5-exo-dig Cyclization

1,5-Acyl Migration

Azaspiro[4.4]nonenone + Au(I)

Protodeauration

Click to download full resolution via product page

Key steps in the azaspiro[4.4]nonenone synthesis.

Gold-Catalyzed Oxidative Cyclization of Propargyl
Alcohols
This method illustrates the synthesis of oxaspirocyclic ketones through a gold-catalyzed

oxidative cyclization of a propargyl alcohol. This transformation involves the activation of the

alkyne by the gold catalyst, followed by intramolecular attack of the hydroxyl group and

subsequent oxidation.
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Quantitative Data Summary
Entry Substrate Oxidant

Catalyst
(mol%)

Solvent
Temp.
(°C)

Yield (%)

1

1-(1-

ethynylcycl

ohexyl)eth

anol

Pyridine N-

oxide

[Au(Johnph

os)]NTf₂

(3)

DCE 60 78

2

1-(1-

ethynylcycl

opentyl)eth

anol

Pyridine N-

oxide

[Au(Johnph

os)]NTf₂

(3)

DCE 60 75

3

1-(1-

ethynylcycl

ohexyl)pro

pan-1-ol

Pyridine N-

oxide

[Au(Johnph

os)]NTf₂

(3)

DCE 60 72

Experimental Protocol
Materials:

Propargyl alcohol derivative (e.g., 1-(1-ethynylcyclohexyl)ethanol)

Pyridine N-oxide

[Au(Johnphos)]NTf₂

1,2-Dichloroethane (DCE), anhydrous

Argon or Nitrogen gas

Standard laboratory glassware and stirring equipment

Silica gel for column chromatography
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To a sealed vial, add the propargyl alcohol (1.0 equiv), pyridine N-oxide (1.5 equiv), and

[Au(Johnphos)]NTf₂ (0.03 equiv).

Add anhydrous 1,2-dichloroethane (0.1 M) via syringe.

Place the vial in a preheated oil bath at 60 °C and stir for the required time (monitor by TLC).

After completion, cool the reaction to room temperature.

Pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.

Concentrate the eluent under reduced pressure.

Purify the crude product by flash column chromatography to obtain the desired oxaspiro

ketone.

Logical Relationship of Reaction Components

Reactants

Catalyst

Product

Propargyl Alcohol

[Au(Johnphos)]NTf₂

activates

Pyridine N-oxide

Oxaspiro Ketone

enables oxidation

facilitates cyclization
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Component roles in oxidative cyclization.

To cite this document: BenchChem. [Gold-Catalyzed Synthesis of Oxaspiro Compounds:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189687#gold-catalyzed-synthesis-of-oxaspiro-
compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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